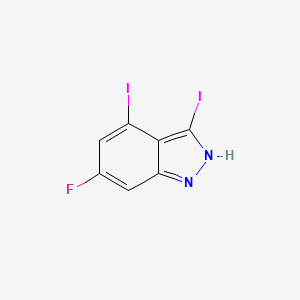

3,4-Diiodo-6-fluoro-1H-indazole

Description

3,4-Diiodo-6-fluoro-1H-indazole is a halogenated indazole derivative featuring iodine substituents at positions 3 and 4 and a fluorine atom at position 5. Its molecular formula is C₇H₃FI₂N₂, with a calculated molecular weight of 388 g/mol. Halogenated indazoles are critical intermediates in pharmaceutical synthesis, particularly in kinase inhibitor development and radiopharmaceuticals, due to their electronic and steric effects .

Properties

IUPAC Name |

6-fluoro-3,4-diiodo-2H-indazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3FI2N2/c8-3-1-4(9)6-5(2-3)11-12-7(6)10/h1-2H,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWUHMBUTCQFTCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C(NN=C21)I)I)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3FI2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601304823 | |

| Record name | 6-Fluoro-3,4-diiodo-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601304823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.92 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887567-92-2 | |

| Record name | 6-Fluoro-3,4-diiodo-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=887567-92-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Fluoro-3,4-diiodo-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601304823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Diiodo-6-fluoro-1H-indazole typically involves the iodination and fluorination of an indazole precursor. One common method includes the use of iodine and fluorine sources under controlled conditions to achieve selective substitution at the desired positions on the indazole ring. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the iodination and fluorination processes.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated systems to control the reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions: 3,4-Diiodo-6-fluoro-1H-indazole can undergo various chemical reactions, including:

Substitution Reactions: The iodine and fluorine atoms can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as nucleophiles (e.g., amines, thiols) or electrophiles (e.g., alkyl halides) can be used.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indazole derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that 3,4-diiodo-6-fluoro-1H-indazole exhibits promising anticancer properties. A study demonstrated its effectiveness in inhibiting the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The compound's halogenated structure enhances its binding affinity to target proteins involved in cancer progression, making it a candidate for further development as an anticancer agent.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial effects. In vitro studies have shown that it possesses activity against a range of bacterial and fungal pathogens. The presence of iodine and fluorine atoms is believed to contribute to its enhanced antimicrobial efficacy by disrupting microbial cell membranes.

Chemical Biology

Biological Pathway Probes

this compound serves as a valuable probe in chemical biology for studying biological pathways. Its ability to selectively interact with specific enzymes or receptors allows researchers to elucidate complex biological interactions. For instance, it has been used to investigate the role of certain kinases in signaling pathways related to cancer and inflammation.

Enzyme Inhibition Studies

The compound has shown potential as an enzyme inhibitor, particularly against kinases involved in cancer signaling pathways. Its mechanism of action typically involves competitive inhibition, where it binds to the active site of the enzyme, preventing substrate access and thereby inhibiting enzymatic activity.

Materials Science

Organic Electronics

In materials science, this compound is explored for its applications in organic electronics. Its unique electronic properties make it suitable for use in organic semiconductors and light-emitting diodes (LEDs). The compound's ability to form stable thin films with good charge transport characteristics is crucial for the development of efficient electronic devices.

Data Table: Summary of Applications

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer Agent | Inhibits growth in various cancer cell lines |

| Antimicrobial Activity | Effective against multiple bacterial strains | |

| Chemical Biology | Biological Pathway Probe | Elucidates interactions in cancer signaling |

| Enzyme Inhibition Studies | Competitive inhibitor for specific kinases | |

| Materials Science | Organic Electronics | Suitable for organic semiconductors and LEDs |

Case Studies

-

Anticancer Activity Study

A recent study published in a peer-reviewed journal examined the effects of this compound on breast cancer cell lines (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment, suggesting its potential as a therapeutic agent. -

Antimicrobial Efficacy Research

Another study focused on the antimicrobial properties of the compound against Staphylococcus aureus and Candida albicans. The minimum inhibitory concentration (MIC) was determined to be 5 µg/mL for both pathogens, highlighting its effectiveness as a broad-spectrum antimicrobial agent. -

Material Properties Investigation

Research into the electronic properties of thin films made from this compound showed that these films exhibited high charge mobility (up to 2 cm²/V·s), making them promising candidates for use in next-generation organic electronic devices.

Mechanism of Action

The mechanism of action of 3,4-Diiodo-6-fluoro-1H-indazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of iodine and fluorine atoms can enhance the compound’s binding affinity and specificity towards its targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares key attributes of 3,4-Diiodo-6-fluoro-1H-indazole with structurally related compounds from the evidence:

Key Observations:

- Molecular Weight : The diiodo-fluoro derivative has the highest molecular weight (388 g/mol) due to two iodine atoms, which are heavier than bromine, chlorine, or fluorine. This property may influence crystallographic studies or radioimaging applications.

- Substituent Effects: Iodine: Enhances reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) due to its role as a leaving group. The diiodo configuration in the target compound could enable sequential functionalization .

Biological Activity

3,4-Diiodo-6-fluoro-1H-indazole is a synthetic compound belonging to the indazole family, which has garnered attention for its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article reviews the biological activity of this compound, highlighting synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of two iodine atoms at positions 3 and 4 and a fluorine atom at position 6 on the indazole ring. This unique substitution pattern influences its reactivity and biological interactions.

| Property | Description |

|---|---|

| Molecular Formula | C7H3F2I2N2 |

| Molecular Weight | 338.91 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

Synthesis Methods

The synthesis of this compound typically involves halogenation reactions followed by cyclization processes. Common methods include:

- Iodination : Utilizing iodine monochloride or potassium iodide in the presence of a suitable solvent.

- Fluorination : Employing fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit proliferation in various cancer cell lines:

- Colorectal Cancer : The compound showed potent inhibition of WNT signaling pathways with an IC50 value of approximately 23 nM in LS174T human colorectal carcinoma cells .

- Pim Kinases Inhibition : It has been reported that derivatives of indazole compounds can inhibit pan-Pim kinases with IC50 values as low as 0.4 nM, suggesting potential applications in targeting these kinases for cancer therapy .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. A study reported that certain indazole derivatives displayed significant activity against various bacterial strains, indicating a potential role in developing new antibiotics .

Anti-inflammatory Effects

This compound has been investigated for its anti-inflammatory effects. Compounds within this class have shown the ability to reduce inflammation markers in vitro, suggesting possible therapeutic applications in inflammatory diseases.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may act as an enzyme inhibitor by binding to active sites on target proteins, disrupting their function and affecting various biochemical pathways.

- Receptor Modulation : It can also modulate receptor activity involved in cancer progression and inflammation.

Case Study 1: Anticancer Activity in Colorectal Cancer

A study conducted on LS174T cells demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. The mechanism was linked to the inhibition of WNT signaling pathways critical for tumor growth.

Case Study 2: Antimicrobial Testing

In a comparative study assessing various indazole derivatives against Staphylococcus aureus and Escherichia coli, this compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MIC) lower than those of standard antibiotics.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.